molecular formula C9H12F3NO4 B15300735 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15300735
M. Wt: 255.19 g/mol
InChI Key: GOCIKUGICXVQHE-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a valuable scaffold for various chemical and pharmaceutical applications. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . The key steps in this synthesis include:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The use of readily available bulk reagents and efficient reaction conditions allows for the large-scale synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid. The process can be optimized to produce up to 400 grams of the compound in a single run .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Oxidative decarboxylation using Pb(OAc)4.

    Reduction: Reduction reactions to modify the bicyclic structure.

    Substitution: Substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidative Decarboxylation: Pb(OAc)4 is commonly used for oxidative decarboxylation.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include 2,6-methanopiperidone derivatives and various substituted azabicyclo compounds .

Scientific Research Applications

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to mimic the conformation of certain biologically active molecules, making it a valuable scaffold in drug design. The trifluoroacetic acid moiety enhances its reactivity and facilitates various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom and the presence of trifluoroacetic acid. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)7-3-1-2-5(4-7)8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)

InChI Key

GOCIKUGICXVQHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(N2)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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